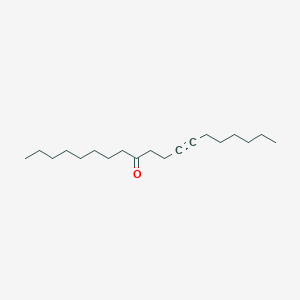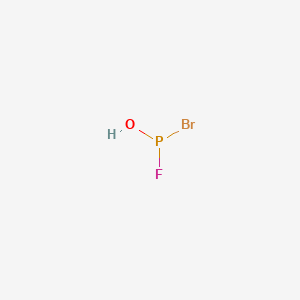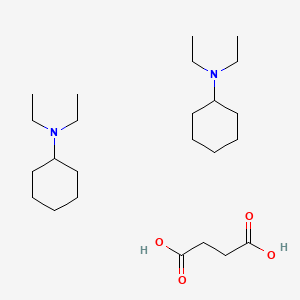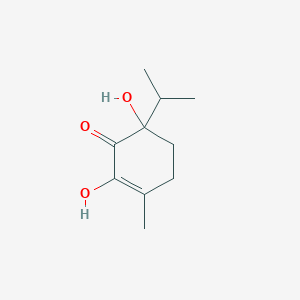
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- is an organic compound with the molecular formula C10H16O3 This compound is a derivative of cyclohexenone, characterized by the presence of hydroxyl groups at positions 2 and 6, a methyl group at position 3, and an isopropyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Cyclohexenone: One common method involves the hydroxylation of cyclohexenone derivatives.
From Resorcinol: Another method involves the cyclization of resorcinol derivatives.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- often involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-documented method .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the compound can result in the formation of cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Vanadium pentoxide, sulfuric acid.
Major Products
Oxidation: Formation of 2,6-diketocyclohexenone.
Reduction: Formation of 2,6-dihydroxycyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: Similar structure but lacks the hydroxyl groups at positions 2 and 6.
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-: Similar structure but has only one hydroxyl group at position 2.
Uniqueness
The presence of two hydroxyl groups at positions 2 and 6 in 2-Cyclohexen-1-one, 2,6-dihydroxy-3-methyl-6-(1-methylethyl)- makes it unique compared to its analogs
Propriétés
Numéro CAS |
71843-50-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,6-dihydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-6(2)10(13)5-4-7(3)8(11)9(10)12/h6,11,13H,4-5H2,1-3H3 |
Clé InChI |
DMSLPCPZNHHRMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(CC1)(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


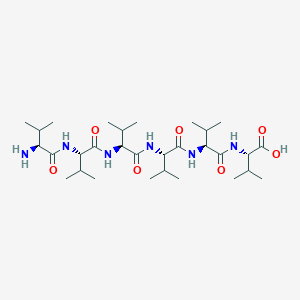

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
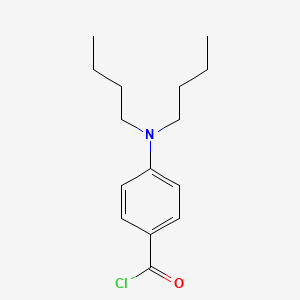
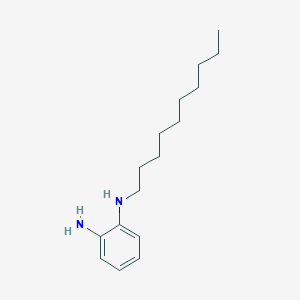
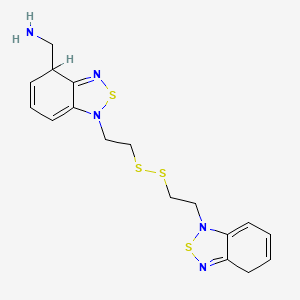

![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
